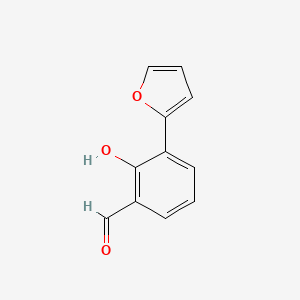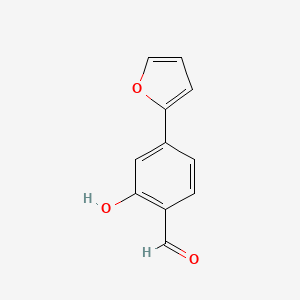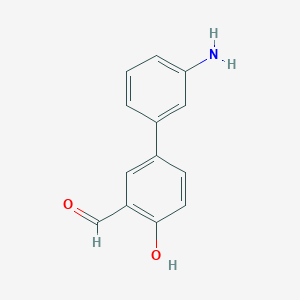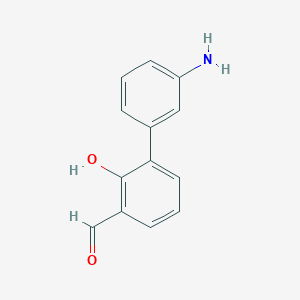
2-Formyl-6-(4-hydroxyphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Formyl-6-(4-hydroxyphenyl)phenol, 95% (2F6HP95) is a phenolic compound that has been the subject of scientific research for nearly two decades. It has been studied for its potential applications in biochemistry, physiology, and laboratory experiments.
Applications De Recherche Scientifique
2-Formyl-6-(4-hydroxyphenyl)phenol, 95% has been studied for its potential applications in biochemistry, physiology, and laboratory experiments. In biochemistry, it has been used to study enzyme kinetics and the effects of mutations on the activity of enzymes. In physiology, it has been used to study the effects of hormones on cells and the effects of drugs on the body. In laboratory experiments, it has been used to study the effects of different compounds on the growth of bacteria and the effects of different compounds on the growth of plants.
Mécanisme D'action
2-Formyl-6-(4-hydroxyphenyl)phenol, 95% is believed to act as a competitive inhibitor of enzymes by binding to the active site of the enzyme and preventing the substrate from binding. It is also believed to act as an allosteric inhibitor, which means that it binds to a site on the enzyme that is not the active site and causes a conformational change in the enzyme that prevents the substrate from binding.
Biochemical and Physiological Effects
2-Formyl-6-(4-hydroxyphenyl)phenol, 95% has been studied for its effects on biochemical and physiological processes. In biochemical processes, it has been shown to inhibit the activity of enzymes, including those involved in the metabolism of carbohydrates and lipids. In physiological processes, it has been shown to reduce inflammation and to have anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-Formyl-6-(4-hydroxyphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in a variety of conditions. Additionally, it can be used to study the effects of different compounds on the growth of bacteria and plants. However, there are also some limitations to its use in laboratory experiments. It can be toxic in high concentrations, and it can interfere with the activity of enzymes, which can lead to inaccurate results.
Orientations Futures
There are a number of potential future directions for research on 2-Formyl-6-(4-hydroxyphenyl)phenol, 95%. These include further studies on its effects on biochemical and physiological processes, studies on its effects on other organisms, studies on its interactions with other compounds, and studies on its potential applications in drug discovery and development. Additionally, further research is needed to better understand its mechanism of action and to identify potential side effects.
Méthodes De Synthèse
2-Formyl-6-(4-hydroxyphenyl)phenol, 95% is synthesized through a two-step reaction involving the condensation of 4-hydroxybenzaldehyde and 4-hydroxybenzene-1,2-diol. The first step involves the reaction of the two compounds in the presence of sodium hydroxide and ethanol, resulting in the formation of an aldehyde-alcohol adduct. The second step involves the reaction of the adduct with sodium hydroxide, resulting in the formation of 2-Formyl-6-(4-hydroxyphenyl)phenol, 95%.
Propriétés
IUPAC Name |
2-hydroxy-3-(4-hydroxyphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-8-10-2-1-3-12(13(10)16)9-4-6-11(15)7-5-9/h1-8,15-16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDLIUHYLBVWBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC=C(C=C2)O)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685034 |
Source


|
| Record name | 2,4'-Dihydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-6-(4-hydroxyphenyl)phenol | |
CAS RN |
1220111-46-5 |
Source


|
| Record name | 2,4'-Dihydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377410.png)
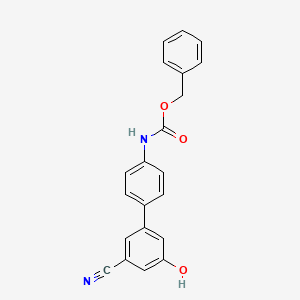
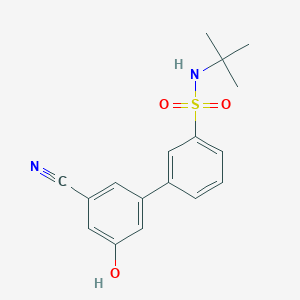
![2-Cyano-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377434.png)

